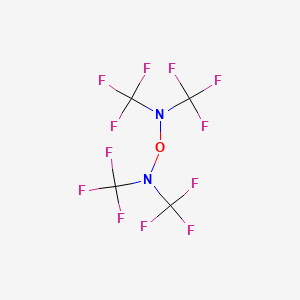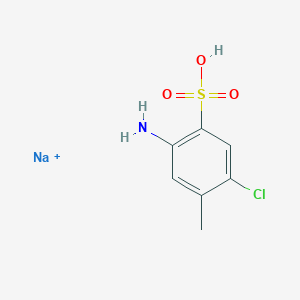![molecular formula C9H12N4O B14738586 Formamide,3-dimethyl-1-triazenyl)phenyl]- CAS No. 2313-85-1](/img/structure/B14738586.png)
Formamide,3-dimethyl-1-triazenyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide,3-dimethyl-1-triazenyl)phenyl]- is a compound that belongs to the class of triazene derivatives. Triazene compounds are known for their versatility in biological, physical, and chemical applications. They can act as coordinating sites for metals, forming metallic complexes, and are recognized for their potential in various scientific fields .
Métodos De Preparación
The synthesis of formamide,3-dimethyl-1-triazenyl)phenyl]- can be achieved through several methods. One efficient method involves the promotion of the preparation of N,Nʹ-diphenylformamidines from various aromatic amines and ethyl orthoformate using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst . This catalyst can also be used for the N-formylation of a variety of amines using formic acid under solvent-free conditions. The procedures typically yield products in short reaction times and high yields .
Análisis De Reacciones Químicas
Formamide,3-dimethyl-1-triazenyl)phenyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include formic acid, ethyl orthoformate, and sulfonated rice husk ash (RHA-SO3H) as a catalyst . Major products formed from these reactions include N,Nʹ-diphenylformamidines and other formamide derivatives .
Aplicaciones Científicas De Investigación
Formamide,3-dimethyl-1-triazenyl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various medicinally important compounds, such as quinolone antibiotics and cancer chemotherapeutic agents In biology, it is used in the study of molecular interactions and as a reagent in organic synthesisIn industry, it is used in the production of polymers and other chemical products .
Mecanismo De Acción
The mechanism of action of formamide,3-dimethyl-1-triazenyl)phenyl]- involves its ability to act as a coordinating site for metals, forming stable metallic complexes. These complexes can interact with various molecular targets and pathways, leading to a range of biological and chemical effects . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparación Con Compuestos Similares
Formamide,3-dimethyl-1-triazenyl)phenyl]- can be compared with other similar triazene compounds, such as 1-(2-benzamide)-3-(3-nitrophenyl)triazene and 1-(2-benzamide)-3-(4-nitrophenyl)triazene . These compounds share similar molecular and electronic properties but differ in their functionalization and targeted deprotonation. The unique properties of formamide,3-dimethyl-1-triazenyl)phenyl]- make it suitable for specific applications, such as acting as a chelating agent for metallic cations in stable complexes .
Conclusion
Formamide,3-dimethyl-1-triazenyl)phenyl]- is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and ability to form stable metallic complexes make it a valuable tool in scientific research and industrial processes.
Propiedades
Número CAS |
2313-85-1 |
|---|---|
Fórmula molecular |
C9H12N4O |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
N-[4-(dimethylaminodiazenyl)phenyl]formamide |
InChI |
InChI=1S/C9H12N4O/c1-13(2)12-11-9-5-3-8(4-6-9)10-7-14/h3-7H,1-2H3,(H,10,14) |
Clave InChI |
JYMLVQVXQJFHRZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC=C(C=C1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)

![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
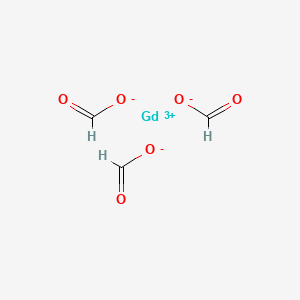
![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

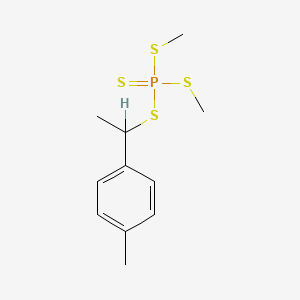
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)
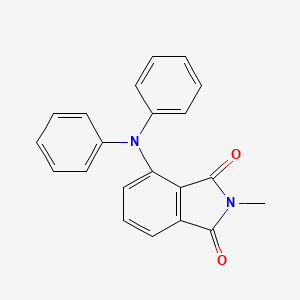
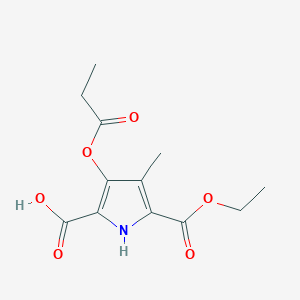
![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)

